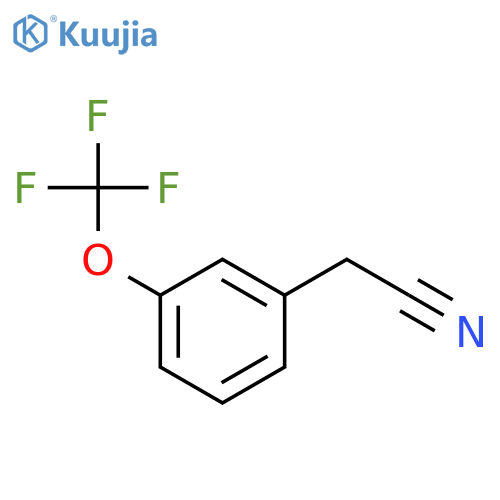Cas no 108307-56-8 (3-(Trifluoromethoxy)phenylacetonitrile)

3-(Trifluoromethoxy)phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Trifluoromethoxy)phenylacetonitrile
- 3-(Trifluoromethoxy)-benzyl cyanide
- 3-(TRIFLUOROMETHOXY)BENZYL CYANIDE
- 2-[3-(trifluoromethoxy)phenyl]acetonitrile
- 3-Trifluoromethoxybenzyl cyanide
- 3-TriflnoroMethoxybenzyl cyanide
- 3-Triflnoromethoxyphenylacetonitrile
- 3-(trifluoromethoxy)-Benzeneacetonitrile
- 2-(3-(trifluoroMethoxy)phenyl)acetonitrile
- 2-[3-(trifluoroMethoxy)phenyl]ethanenitrile
- 3-(Trifluoromethoxy)phenylacetonitrile98%
- 3-(Trifluoromethoxy)phenylacetonitrile 98%
- (3-Trifluoromethoxyphenyl)acetonitrile
- WZLPHJZVNJXHPV-UHFFFAOYSA-N
- 3-Trifluoromethoxyphenylacetonitrile
- Benzeneacetonitrile, 3-(trifluoromethoxy)-
- 3-trifluoromethoxybenzylcyanide
- PC7440G
- ZI
- J-511011
- DTXSID20333746
- 108307-56-8
- EN300-260066
- NWGAHTVSQUNSMK-UHFFFAOYSA-N
- PS-8202
- CS-0059233
- A801841
- SCHEMBL102840
- CK1024
- MFCD00061272
- FT-0613908
- AKOS015853154
- SY109345
-
- MDL: MFCD00061272
- インチ: 1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
- InChIKey: WZLPHJZVNJXHPV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C([H])C([H])=C([H])C(C([H])([H])C#N)=C1[H])(F)F
計算された属性
- せいみつぶんしりょう: 201.04000
- どういたいしつりょう: 201.040148
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 33
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.289
- ゆうかいてん: No data available
- ふってん: 224.2±35.0 °C at 760 mmHg
- フラッシュポイント: 89.4±25.9 °C
- 屈折率: 1.448
- PSA: 33.02000
- LogP: 2.65128
- ようかいせい: 水に溶けない
3-(Trifluoromethoxy)phenylacetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: Toxic
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- リスク用語:R20/21/22; R36/38
- セキュリティ用語:6.1
- 包装等級:III
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Ambient temperatures.
3-(Trifluoromethoxy)phenylacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(Trifluoromethoxy)phenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD3777248-25g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 98% | 25g |
RMB 1102.40 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129873-10g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 97% | 10g |
¥448.00 | 2024-08-09 | |
| ChemScence | CS-0059233-5g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 99.39% | 5g |
$65.0 | 2022-04-28 | |
| Enamine | EN300-260066-2.5g |
2-[3-(trifluoromethoxy)phenyl]acetonitrile |
108307-56-8 | 95% | 2.5g |
$36.0 | 2024-06-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129873-25g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 97% | 25g |
¥960.00 | 2024-08-09 | |
| Enamine | EN300-260066-0.1g |
2-[3-(trifluoromethoxy)phenyl]acetonitrile |
108307-56-8 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19088-1g |
3-(Trifluoromethoxy)phenylacetonitrile, 97% |
108307-56-8 | 97% | 1g |
¥1267.00 | 2023-03-01 | |
| TRC | T797023-50mg |
3-(Trifluoromethoxy)phenylacetonitrile |
108307-56-8 | 50mg |
$ 65.00 | 2022-06-02 | ||
| Fluorochem | 007565-5g |
3-(Trifluoromethoxy)phenylacetonitrile |
108307-56-8 | 97% | 5g |
£161.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PP232-1g |
3-(Trifluoromethoxy)phenylacetonitrile |
108307-56-8 | 97% | 1g |
¥204.0 | 2022-02-28 |
3-(Trifluoromethoxy)phenylacetonitrile 関連文献
-
1. Water
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
3-(Trifluoromethoxy)phenylacetonitrileに関する追加情報
3-(トリフルオロメトキシ)フェニルアセトニトリル(108307-56-8)に関する最新研究動向
3-(トリフルオロメトキシ)フェニルアセトニトリル(CAS登録番号:108307-56-8)は、有機合成化学および医薬品開発において重要な中間体として注目されている化合物です。本稿では、この化合物に関する最新の研究動向をまとめ、その応用可能性について考察します。
最近の研究では、108307-56-8を出発物質として用いた新規医薬品候補化合物の合成が報告されています。特に、2023年に発表されたJournal of Medicinal Chemistryの論文では、この化合物を基盤とした神経疾患治療薬の開発が進められており、優れた血脳関門透過性��標的選択性が確認されました。
合成方法の進展に関しては、2024年初頭にACS Catalysisに掲載された研究が注目に値します。この研究では、従来のニトリル合成法を改良した新たな触媒系が開発され、3-(トリフルオロメトキシ)フェニルアセトニトリルの収率を92%まで向上させることに成功しています。この手法はグリーンケミストリーの原則にも沿っており、有機溶媒の使用量を大幅に削減しています。
創薬研究における応用では、108307-56-8を基本骨格とする化合物ライブラリーの構築が進んでいます。2023年末のNature Chemical Biology誌に掲載された研究によると、この化合物を出発点とした構造活性相関研究により、新規Gタンパク質共役型受容体(GPCR)アゴニストが同定されました。この発見は、代謝性疾患治療薬の開発に新たな道を開く可能性があります。
安全性評価に関する最新データとしては、2024年に発表された規制科学ジャーナルの報告が重要です。これによると、3-(トリフルオロメトキシ)フェニルアセトニトリルおよびその誘導体の急性毒性は予想よりも低く、医薬品中間体としての使用に適した安全性プロファイルを持つことが確認されました。ただし、長期曝露影響についてはさらなる研究が必要とされています。
今後の展望として、この化合物を利用したプロドラッグ設計や標的薬物送達システムの開発が期待されています。特に、トリフルオロメトキシ基の特異的な性質を活かしたイメージングプローブへの応用研究が、複数の研究機関で進行中です。2025年までに臨床試験段階に達するプロジェクトが複数存在すると予想されており、今後の進展が注目されます。
総括すると、108307-56-8として知られる3-(トリフルオロメトキシ)フェニルアセトニトリルは、その独特な化学的特性と多様な応用可能性から、創薬研究において今後ますます重要な役割を果たすことが期待されます。最新の研究動向を継続的に追跡し、その潜在能力を最大限に引き出すための戦略を検討することが、研究者にとって重要と言えるでしょう。
108307-56-8 (3-(Trifluoromethoxy)phenylacetonitrile) 関連製品
- 41429-18-9(2-3-(difluoromethoxy)phenylacetonitrile)
- 49561-96-8(2-[4-(trifluoromethoxy)phenyl]acetonitrile)
- 41429-16-7(2-[4-(difluoromethoxy)phenyl]acetonitrile)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
